2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol
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Overview
Description
2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.7 g/mol It is characterized by the presence of a chlorophenyl group attached to an ethylamine moiety, which is further connected to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol typically involves the reaction of 4-chlorophenylacetone with an appropriate amine, followed by reduction and subsequent functionalization to introduce the diol group. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of chlorophenyl derivatives .
Scientific Research Applications
2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to modulation of biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-Hexylphenethyl)propane-1,3-diol: Similar in structure but with a hexyl group instead of a chlorophenyl group.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Contains a nitrophenyl group instead of a chlorophenyl group.
Uniqueness
2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16ClNO2/c1-8(13-11(6-14)7-15)9-2-4-10(12)5-3-9/h2-5,8,11,13-15H,6-7H2,1H3 |
InChI Key |
CCNNMWZGWNAFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(CO)CO |
Origin of Product |
United States |
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